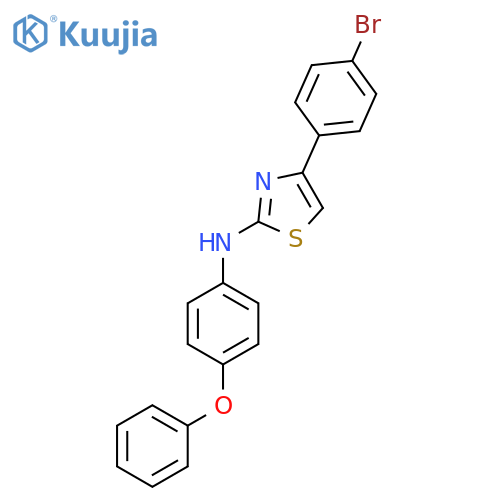

Cas no 761395-31-7 (4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine)

761395-31-7 structure

商品名:4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

CAS番号:761395-31-7

MF:C21H15BrN2OS

メガワット:423.325602769852

MDL:MFCD00955175

CID:5026523

4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

- (4-(4-BROMOPHENYL)(2,5-THIAZOLYL))(4-PHENOXYPHENYL)AMINE

- SBB062337

- 4-(4-bromophenyl)-N-(4-phenoxyphenyl)thiazol-2-amine

- [4-(4-bromophenyl)(1,3-thiazol-2-yl)](4-phenoxyphenyl)amine

- 4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

-

- MDL: MFCD00955175

- インチ: 1S/C21H15BrN2OS/c22-16-8-6-15(7-9-16)20-14-26-21(24-20)23-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-14H,(H,23,24)

- InChIKey: ARJVWIVRTVWRFW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1=CSC(=N1)NC1C=CC(=CC=1)OC1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 418

- 疎水性パラメータ計算基準値(XlogP): 6.7

- トポロジー分子極性表面積: 62.4

4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB162515-1g |

(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine; . |

761395-31-7 | 1g |

€211.20 | 2025-03-19 | ||

| abcr | AB162515-2g |

(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine; . |

761395-31-7 | 2g |

€272.50 | 2025-03-19 | ||

| abcr | AB162515-5g |

(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine; . |

761395-31-7 | 5g |

€377.50 | 2025-03-19 | ||

| abcr | AB162515-2 g |

(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine |

761395-31-7 | 2g |

€272.50 | 2023-05-08 | ||

| abcr | AB162515-5 g |

(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine |

761395-31-7 | 5g |

€377.50 | 2023-05-08 | ||

| abcr | AB162515-1 g |

(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine |

761395-31-7 | 1g |

€211.30 | 2023-05-08 | ||

| abcr | AB162515-10 g |

(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine |

761395-31-7 | 10g |

€482.50 | 2023-05-08 | ||

| abcr | AB162515-10g |

(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine; . |

761395-31-7 | 10g |

€482.50 | 2025-03-19 |

4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

761395-31-7 (4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine) 関連製品

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:761395-31-7)4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

清らかである:99%/99%/99%

はかる:2g/5g/10g

価格 ($):161.0/224.0/286.0